4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide
Overview
Description
4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique molecular structure that includes an ethoxymethyl group attached to a spirocyclic framework, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide typically involves multi-step organic reactions. One common approach is the reaction of a suitable spirocyclic precursor with an ethoxymethylating agent under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide may be explored for its potential biological activity. Studies could investigate its effects on various biological targets, such as enzymes or receptors.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological molecules could make it useful in drug design and development.
Industry: In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(Ethoxymethyl)phenol: This compound shares the ethoxymethyl group but has a different core structure.
2-Azaspiro[4.5]decane-2-carboximidamide: This compound lacks the ethoxymethyl group but has a similar spirocyclic framework.
Uniqueness: 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide is unique due to its combination of the ethoxymethyl group and the spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-17-9-11-8-16(12(14)15)10-13(11)6-4-3-5-7-13/h11H,2-10H2,1H3,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPAMOTLZNFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCCC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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